molecular formula C13H21NO4 B112424 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) CAS No. 289914-86-9

3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI)

Cat. No.: B112424
CAS No.: 289914-86-9
M. Wt: 255.31 g/mol
InChI Key: QHRVAAFYUFUMGU-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly interesting due to its structural complexity and the presence of both an amino group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The cyclohexene ring is introduced through a series of cyclization reactions, often starting from a suitable diene or dienophile .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated synthesizers and controlled reaction conditions can optimize the production process, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce hydroxyl groups or form ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in multi-step synthesis processes to selectively protect and deprotect the amino group as needed .

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) is unique due to the presence of a cyclohexene ring, which introduces additional reactivity and potential for further functionalization. The combination of the Boc-protected amino group and the carboxylic acid group makes it a valuable intermediate in organic synthesis .

Biological Activity

3-Cyclohexene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 323196-39-0

The compound is characterized by a cyclohexene ring with a carboxylic acid and an amino group modified by a tert-butoxycarbonyl (Boc) protecting group.

Antimicrobial Activity

Research indicates that derivatives of cyclohexene carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Cyclohexene derivatives have been studied for their anti-inflammatory effects. In vitro assays demonstrate that these compounds can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases.

Anticancer Effects

Preliminary studies suggest that 3-Cyclohexene-1-carboxylic acid derivatives may possess anticancer properties. In particular, they have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of cyclohexene derivatives.
    • Method : Disc diffusion method against E. coli and S. aureus.
    • Findings : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.
  • Anti-inflammatory Study :
    • Objective : To assess the effect on cytokine production.
    • Method : Treatment of macrophage cell lines with varying concentrations of the compound.
    • Results : Significant reduction in TNF-α and IL-6 production was observed, supporting its potential as an anti-inflammatory agent.
  • Anticancer Research :
    • Objective : To investigate the apoptotic effects on cancer cells.
    • Method : MTT assay and flow cytometry on breast cancer cell lines.
    • Results : The compound induced apoptosis in a dose-dependent manner, with increased caspase activity noted.

Data Table: Summary of Biological Activities

Activity TypeMethodologyKey Findings
AntimicrobialDisc diffusionEffective against E. coli and S. aureus
Anti-inflammatoryCytokine assayReduced TNF-α and IL-6 levels
AnticancerMTT assay & flow cytometryInduced apoptosis in breast cancer cells

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRVAAFYUFUMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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